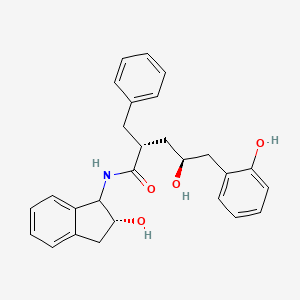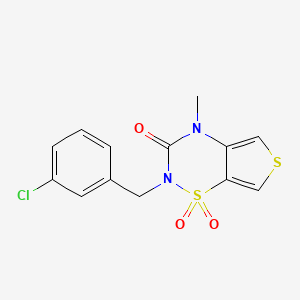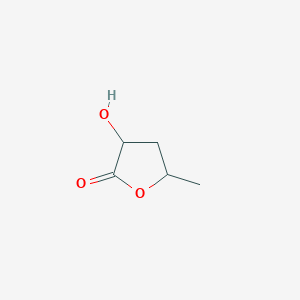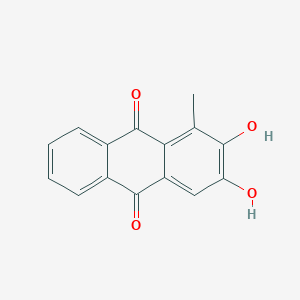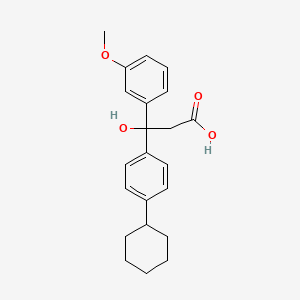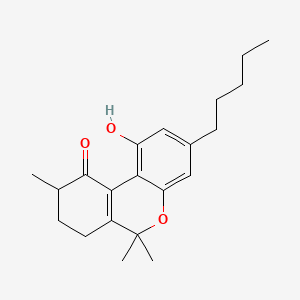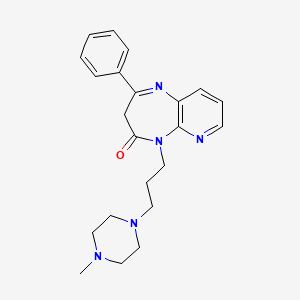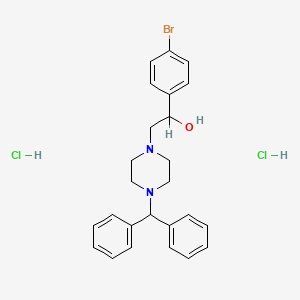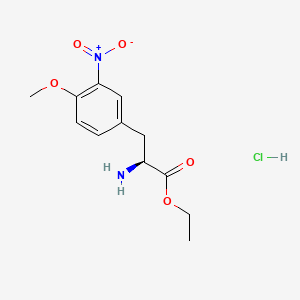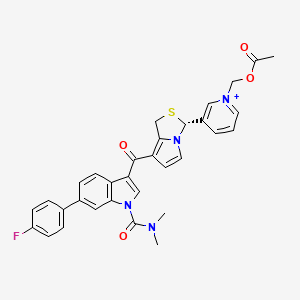
Gramilaurone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La gramilaurona es un epóxido sesquiterpenoide que se encuentra de forma natural y es conocido por su amplia gama de actividades biológicas. Es un miembro de la familia de las tricotecénicas, que son compuestos producidos por diversas especies del hongo Fusarium . Estos compuestos son conocidos por sus potentes efectos inhibidores de la síntesis de proteínas eucariotas, lo que los hace significativos tanto en la investigación agrícola como médica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la gramilaurona suele implicar el aislamiento del compuesto a partir de cultivos de especies de Fusarium. El proceso incluye el cultivo del hongo en condiciones específicas que favorecen la producción de tricotecénicas, seguido de la extracción y purificación mediante técnicas cromatográficas .
Métodos de Producción Industrial
La producción industrial de gramilaurona es menos común debido a la complejidad de su síntesis y la necesidad de cepas fúngicas específicas. Los avances en biotecnología y procesos de fermentación han hecho posible producir gramilaurona en cantidades mayores optimizando las condiciones de crecimiento de las especies de Fusarium .
Análisis De Reacciones Químicas
Tipos de Reacciones
La gramilaurona sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando halógenos u otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos o cetonas, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
La gramilaurona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La gramilaurona ejerce sus efectos principalmente inhibiendo la síntesis de proteínas eucariotas. Se une al ribosoma e interfiere con la fase de elongación de la traducción, evitando la síntesis de nuevas proteínas. Esta acción es similar a la de otras tricotecénicas, que se sabe que se dirigen al centro de la peptidil transferasa del ribosoma .
Comparación Con Compuestos Similares
Compuestos Similares
Deoxinivalenol: Otra tricotecénica con efectos inhibidores similares sobre la síntesis de proteínas.
Toxina T-2: Una tricotecénica conocida por sus potentes efectos citotóxicos.
Nivalenol: Similar en estructura y función a la gramilaurona, con actividades biológicas comparables.
Unicidad
La gramilaurona es única entre las tricotecénicas debido a sus características estructurales específicas y las cepas fúngicas particulares que la producen. Su distintivo grupo epóxido y su esqueleto sesquiterpenoide contribuyen a sus exclusivas actividades biológicas y la convierten en un compuesto valioso para la investigación .
Propiedades
Número CAS |
135024-45-2 |
|---|---|
Fórmula molecular |
C15H22O7 |
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
Clave InChI |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
SMILES canónico |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


